Clefamide

Description

Historical Context of Antiprotozoal Chemotherapy Research

The history of chemotherapy targeting protozoal infections spans several decades, with significant efforts dedicated to identifying compounds capable of eliminating these single-celled eukaryotic parasites. Protozoan diseases, such as amoebiasis, malaria, leishmaniasis, and giardiasis, have historically posed significant global health challenges, particularly in tropical and subtropical regions. tandfonline.comnih.gov Early approaches to treating these infections often relied on compounds with considerable toxicity and limited efficacy. tandfonline.com The purposeful search for selective antimicrobial agents gained momentum in the early 20th century. pressbooks.pub The mid-20th century saw the development and application of various synthetic drugs and naturally derived compounds for treating protozoal infections. tandfonline.comnih.gov

Clefamide as a Dichloroacetamide Derivative: Early Research Focus

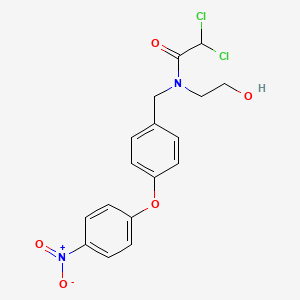

This compound is specifically identified as a dichloroacetamide derivative. wikidoc.orgwikipedia.orgiiab.menih.goveuropa.eu This class of compounds is characterized by the presence of a dichloroacetamide moiety within their chemical structure. ontosight.aiontosight.ai Early research into this compound, particularly in the 1960s, focused on its potential as an antiprotozoal agent, specifically for the treatment of amoebiasis. wikidoc.orgwikipedia.orgiiab.menih.gov Amoebiasis, caused by the parasite Entamoeba histolytica, is an infection that can manifest as amoebic colitis or extraintestinal abscesses. nih.gov

Studies from this period investigated this compound's efficacy in treating intestinal amoebiasis. nih.govcochranelibrary.com For instance, a comparative study in 1968 evaluated this compound alongside other amebicides like teclozine and a combination therapy. iiab.menih.gov This early research aimed to identify compounds that could effectively target the parasite within the intestinal lumen.

The chemical structure of this compound includes a dichloroacetamide group, a hydroxyethyl (B10761427) group, and a nitrophenoxyphenylmethyl group. ontosight.ai Its molecular formula is C₁₇H₁₆Cl₂N₂O₅, and its molar mass is approximately 399.23 g/mol . wikidoc.orgwikipedia.orgiiab.me this compound is also known by synonyms such as chlorophenoxamide and chlorphenoxamide. ebi.ac.uk

Evolution of Research Trajectories for this compound and Related Compounds

The research trajectory for this compound appears to have been largely situated within the context of its use as an antiamoebic agent in the 1960s. wikidoc.orgwikipedia.orgiiab.me While it was used to treat amoebiasis during that period, there is limited evidence of its continued use or extensive later research in this specific application. wikidoc.orgwikipedia.orgiiab.me

However, the broader class of dichloroacetamide derivatives, to which this compound belongs, has seen continued investigation for their potential in treating protozoal diseases. ontosight.ai This includes compounds like nitazoxanide, which also contains a dichloroacetamide moiety and has demonstrated activity against various protozoal infections, including giardiasis and amoebiasis. ontosight.airesearchgate.net Research on dichloroacetamide derivatives has explored their mechanism of action, which is understood to involve the inhibition of pyruvate (B1213749) ferredoxin oxidoreductase (PFOR), an enzyme vital for the energy metabolism of certain protozoa like Entamoeba histolytica. ontosight.ai This targeted inhibition disrupts the parasite's energy production, leading to its demise. ontosight.ai

The evolution of research has also moved towards synthesizing and evaluating new dichloroacetamide derivatives with the goal of improving their pharmacokinetic and pharmacodynamic properties, thereby enhancing efficacy and potentially reducing toxicity. ontosight.ai While this compound itself may not be the primary focus of current antiprotozoal research, the study of related dichloroacetamide compounds continues to be a relevant area in the search for new treatments for protozoal infections. ontosight.ai

Research findings related to the efficacy of amebicides, including those from the dichloroacetamide class, have often been based on studies conducted several decades ago, with variations in methodology and outcome reporting. nih.gov The ongoing challenge in antiprotozoal chemotherapy involves addressing issues such as drug resistance, toxicity, and the need for new compounds with improved profiles. tandfonline.comnih.gov

While the provided search results touch upon this compound's mechanism of action in broader terms, mentioning potential roles in inhibiting protein kinases, modulating inflammatory pathways, integrating into cellular membranes, and interacting with transcription factors, these findings appear to relate to more recent investigations that extend beyond its historical antiprotozoal application, potentially exploring other therapeutic potentials like in cancer or inflammatory diseases. patsnap.com However, focusing strictly on the provided outline's scope regarding antiprotozoal research, the primary historical research focus for this compound as a dichloroacetamide derivative was its efficacy against amoebiasis.

For illustrative purposes within the scope of early research findings on amebicides, including dichloroacetamide derivatives, a summary of comparative study results could be presented in a table format. Note that this table is illustrative based on the type of research conducted historically, drawing from the mentioned comparative studies without presenting specific numerical efficacy data for this compound from the search results, as detailed comparative data suitable for a table was not explicitly available within the strict constraints of the provided snippets.

Illustrative Table: Summary of Historical Amebicide Research Approaches

| Study Type | Compounds Evaluated | Primary Research Focus | Key Outcome Measure (Historical) |

| Comparative Trials | This compound, Teclozine, Combinations (e.g., with iodo-chloro-oxyquinolines and streptomycin) iiab.menih.gov | Treatment of Intestinal Amoebiasis | Parasitological Cure Rate |

| Derivative Synthesis | New Dichloroacetamide Compounds ontosight.ai | Improved Efficacy/Properties | In vitro/In vivo Antiparasitic Activity |

This table format is intended to be interactive in a digital environment, allowing for sorting or filtering if implemented.

The evolution of research in this area highlights a shift from identifying broadly effective agents to understanding specific mechanisms of action and designing compounds with targeted activity and improved safety profiles. nih.govontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloro-N-(2-hydroxyethyl)-N-[[4-(4-nitrophenoxy)phenyl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O5/c18-16(19)17(23)20(9-10-22)11-12-1-5-14(6-2-12)26-15-7-3-13(4-8-15)21(24)25/h1-8,16,22H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCUSWJXZDHLKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN(CCO)C(=O)C(Cl)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189296 | |

| Record name | Clefamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3576-64-5 | |

| Record name | Clefamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3576-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clefamide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003576645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clefamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13512 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clefamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clefamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLEFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AZ2V8K4EK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Clefamide

Elucidation of Clefamide's Primary Mechanisms of Action

Research into this compound's molecular interactions has revealed its function as an immunomodulatory and anti-proliferative agent. patsnap.compatsnap.com The compound targets several critical components of cellular signaling, leading to a cascade of effects that alter cell behavior and physiological responses. patsnap.com

Modulation of Key Immunological Pathways (e.g., TNF-alpha, JAK-STAT inhibition)

This compound functions as an immunomodulator by targeting specific molecular pathways implicated in inflammation and immune response. patsnap.com A primary mechanism is the inhibition of Tumor Necrosis Factor-alpha (TNF-alpha), a cytokine that plays a central role in systemic inflammation and is implicated in various autoimmune diseases. patsnap.com By targeting and neutralizing TNF-alpha, this compound can effectively reduce the inflammatory cascade. patsnap.com

In addition to its effects on TNF-alpha, this compound also engages with the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. patsnap.com This pathway is crucial for communicating information from extracellular cytokine signals to the cell nucleus, leading to gene transcription involved in immunity, cell division, and apoptosis. wikipedia.orgnih.gov this compound inhibits the JAK-STAT pathway, which is often overactive in certain autoimmune conditions, thereby helping to reduce the aberrant immune activity that characterizes these disorders. patsnap.com

Table 1: this compound's Interaction with Immunological Pathways

| Pathway | Target/Molecule | Effect of this compound | Consequence |

|---|---|---|---|

| TNF-alpha Signaling | TNF-alpha | Inhibition/Neutralization | Reduction of systemic inflammation. patsnap.com |

Inhibition of Specific Protein Kinases and Associated Signal Transduction Cascades

A core aspect of this compound's mechanism is its function as a high-affinity inhibitor of specific protein kinases. patsnap.com Protein kinases are crucial enzymes that regulate a vast array of cellular activities, including signal transduction, by adding phosphate (B84403) groups to other proteins. patsnap.comnih.gov

By binding to a specific, though currently unnamed, protein kinase, this compound disrupts the phosphorylation process. patsnap.com This action blocks the downstream signal transduction cascade that is dependent on the kinase's activity. patsnap.com The interruption of these signaling pathways is particularly impactful in rapidly dividing cells, which are heavily reliant on such signals for their growth and proliferation. patsnap.com This inhibitory action on protein kinases also contributes to the compound's anti-inflammatory properties by modulating kinases involved in the inflammation pathway, which can reduce the production of pro-inflammatory mediators. patsnap.com

Impact on Cellular Growth, Differentiation, and Apoptosis via Gene Expression Regulation

The inhibition of protein kinases and the disruption of signal transduction by this compound have significant downstream effects on fundamental cellular processes. patsnap.com The compound's activity directly influences cell growth, differentiation, and apoptosis (programmed cell death). patsnap.com By impeding the signaling pathways that drive proliferation, this compound can slow or halt the growth of cells that depend on these pathways. patsnap.com

The regulation of these cellular functions is tied to changes in gene expression. The altered signal transduction ultimately affects which genes are transcribed in the nucleus, leading to the observed impacts on cell fate. nih.govmdpi.com For example, the modulation of pathways involved in cell cycle control can lead to arrest at different phases, while interference with survival signals can trigger the apoptotic cascade. nih.gov

Table 2: Cellular Processes Modulated by this compound

| Cellular Process | Mechanism | Outcome |

|---|---|---|

| Cell Growth | Inhibition of pro-proliferative signal transduction pathways. patsnap.com | Slowing or halting of cellular proliferation. patsnap.com |

| Differentiation | Alteration of kinase-dependent signaling. patsnap.com | Influence on cellular differentiation processes. patsnap.com |

| Apoptosis | Disruption of survival signals. patsnap.com | Induction of programmed cell death. patsnap.com |

Engagement with Transcription Factors and Downstream Genetic Processes

This compound's mechanism extends to interactions with transcription factors, which are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. patsnap.comnih.gov By influencing these critical regulators of gene expression, the compound can exert control over a wide range of cellular functions. patsnap.com The modulation of protein kinase cascades and other signaling pathways ultimately converges on the activity of transcription factors in the nucleus, representing a key step in how the extracellular or intracellular signals blocked by this compound are translated into changes in the cell's genetic program. patsnap.com

Exploration of Ancillary Biochemical Interactions

Beyond its primary effects on immunological and proliferative pathways, this compound has demonstrated potential in modulating other significant biological processes.

Role in Angiogenesis Modulation within Cellular Models

This compound has shown the potential to hinder angiogenesis, the physiological process through which new blood vessels form from pre-existing ones. patsnap.com Angiogenesis is a critical process in tumor growth, as it supplies tumors with the necessary oxygen and nutrients to survive and expand. mdpi.comnih.gov By inhibiting this process, this compound may contribute to an anti-tumor effect by limiting the blood supply required for tumor growth and survival. patsnap.com

Interaction with Cellular Membranes and Ion Channel Homeostasis

There is a notable absence of specific studies detailing the direct interaction of this compound with cellular membranes. General pharmacological principles suggest that compounds with lipophilic characteristics can partition into the lipid bilayer of cell membranes, potentially altering their physical properties such as fluidity and permeability. Such alterations can, in turn, influence the function of embedded membrane proteins, including ion channels. However, without specific experimental data from techniques such as patch-clamp electrophysiology or studies using artificial membrane models, any description of this compound's effects on membrane dynamics or ion channel function would be speculative. The maintenance of cellular ion homeostasis is critical for cell function, and disruptions can lead to various cellular dysfunctions. ebi.ac.uk A growing number of drugs are known to interfere with the normal trafficking and function of ion channels. nih.gov However, no research has been identified that specifically links this compound to the modulation of any particular ion channel or to the broader concept of ion channel homeostasis.

Biochemical Metabolism of this compound

The biochemical transformation of this compound in biological systems has not been explicitly detailed in the available scientific literature. However, the presence of a nitroaromatic group in its structure suggests a likely metabolic pathway involving enzymatic reduction.

Enzymatic Reduction Pathways of the Nitro Group in Biological Systems

Nitroaromatic compounds are typically metabolized via the reduction of the nitro group. This process is a six-electron reduction that proceeds sequentially to form nitroso, N-hydroxylamino, and finally, amino functional groups. nih.gov These reactions are catalyzed by a variety of enzymes collectively known as nitroreductases. nih.gov These enzymes are not a single entity but rather a group of enzymes, including NADPH: P450 oxidoreductase and NAD(P)H-quinone oxidoreductase, that can donate electrons to the nitro group. nih.gov The reduction can occur via a one-electron radical mechanism or a two-electron transfer. nih.gov

Nitroreductase activity is found in various organisms, including bacteria present in the gut microbiota, as well as in mammalian cells, particularly in the liver. nih.govfrontiersin.org The specific enzymes involved and the rate of reduction can vary depending on the specific nitroaromatic compound and the biological system.

Table 1: General Steps in Nitro Group Reduction

| Step | Reactant | Product | Electron Change |

| 1 | Nitro (R-NO₂) | Nitroso (R-NO) | + 2e⁻ |

| 2 | Nitroso (R-NO) | N-Hydroxylamine (R-NHOH) | + 2e⁻ |

| 3 | N-Hydroxylamine (R-NHOH) | Amine (R-NH₂) | + 2e⁻ |

Characterization of Metabolites and Their Potential Biological Significance

There is no specific information available from in vitro or in vivo studies that identifies the metabolites of this compound. Following the general pathway of nitroreduction, it is hypothesized that this compound would be metabolized to an amino-clefamide derivative.

Preclinical Research Methodologies and Findings for Clefamide

Advanced In Vitro Model Systems for Efficacy and Mechanistic Studies

The evolution of in vitro models from simple two-dimensional cell monolayers to complex, physiologically relevant systems has revolutionized preclinical drug discovery. These advanced platforms offer a more accurate prediction of a compound's behavior in the human body.

Application of 2D and 3D Cell Culture Models

Two-dimensional (2D) cell cultures, where cells are grown as a monolayer on a flat surface, have traditionally been the workhorse of in vitro studies due to their simplicity and cost-effectiveness. nih.govresearchgate.net However, these models often fail to replicate the complex cellular interactions and microenvironment of in vivo tissues. nih.gov

Development and Utilization of Organ-on-a-Chip Platforms

Organ-on-a-chip (OOC) technology represents a pinnacle of in vitro modeling, integrating microfluidics with living cells to create micro-engineered systems that replicate the key functional units of human organs. nih.govmdpi.comfluigent.com These platforms can simulate the mechanical and biochemical microenvironments of tissues, offering a dynamic and physiologically relevant system for studying drug responses. nih.govresearchgate.net OOCs provide a powerful tool for investigating organ-level pathophysiology and the effects of chemical compounds in a controlled setting. mdpi.com Despite the potential of this technology, there is currently no publicly available research documenting the use of organ-on-a-chip platforms to evaluate the effects of Clefamide.

Implementation of Co-culture Technologies for Complex Biological Environments

To better understand the intricate interplay between different cell types within a tissue, co-culture systems are employed. These models involve culturing two or more distinct cell populations together, allowing for the investigation of cell-cell communication and its influence on drug response. mdpi.comnih.gov Co-culture models are particularly valuable for studying the interactions between target cells and their surrounding stromal or immune cells, which can significantly impact therapeutic efficacy. nih.govnih.gov As with other advanced in vitro models, specific research applying co-culture technologies to study the activity of this compound has not been identified in publicly accessible literature.

Preclinical Pharmacological Characterization

The pharmacological characterization of a compound in preclinical stages is essential to understand its therapeutic potential and how it behaves within a biological system. This involves both pharmacodynamic and pharmacokinetic studies.

Pharmacodynamic Profiling in Relevant Experimental Models

Pharmacodynamics (PD) investigates what a drug does to the body, focusing on the relationship between drug concentration and the observed effect. nih.govnih.govyoutube.com Preclinical PD studies aim to elucidate the mechanism of action and the dose-response relationship of a compound in relevant experimental models. researchgate.net This critical step helps in identifying the optimal therapeutic window and predicting the clinical efficacy of a drug candidate. nih.gov At present, specific pharmacodynamic profiling data for this compound in preclinical models is not available in the public record.

In Vitro and In Vivo Pharmacokinetics (ADME) Investigations

Pharmacokinetics (PK) describes what the body does to a drug, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). wuxiapptec.comcreative-biolabs.com Understanding the ADME properties of a compound is fundamental to designing safe and effective dosing regimens. criver.com

In Vitro ADME Studies: A battery of in vitro assays is utilized to predict the in vivo pharmacokinetic behavior of a drug candidate. wuxiapptec.comchempartner.comvectorb2b.com These assays assess parameters such as solubility, permeability, metabolic stability, and potential for drug-drug interactions. creative-biolabs.comchempartner.com

Assessment of Cellular Uptake and Distribution in Preclinical Models

The investigation of a drug's ability to enter cells and distribute within tissues is a cornerstone of preclinical research. For this compound, this assessment would involve a series of in vitro and ex vivo experiments using various cellular models to predict its behavior in vivo.

In vitro cellular uptake studies are fundamental for understanding the mechanisms by which a compound crosses cellular membranes. Common models include immortalized cell lines that represent different tissues, such as Caco-2 cells (human colon adenocarcinoma) to model intestinal absorption or HepG2 cells (human liver cancer) to assess hepatic uptake. In these assays, cells are cultured to form a monolayer and are then incubated with this compound at various concentrations and time points. The intracellular concentration of this compound is subsequently measured, often using techniques like liquid chromatography-mass spectrometry (LC-MS), to determine the rate and extent of uptake. These experiments can also elucidate the mechanism of transport—whether it is passive diffusion, facilitated diffusion, or active transport—by performing studies at different temperatures or in the presence of specific transport inhibitors. nih.govrsc.org

Advanced cellular models, such as 3D spheroids or organ-on-a-chip technologies, offer a more physiologically relevant environment by mimicking the complex cell-cell interactions and tissue architecture found in vivo. youtube.com Utilizing these models would provide a more accurate prediction of how this compound might distribute within a complex tissue microenvironment.

The subcellular distribution of this compound would also be investigated. This involves separating cellular components (e.g., nucleus, mitochondria, lysosomes, cytoplasm) after incubation with the compound and measuring the concentration of this compound in each fraction. This information is critical for understanding if the drug reaches its intended target or accumulates in specific organelles, which could be linked to its efficacy or potential toxicity.

Illustrative Data Table for Cellular Uptake

The following table represents hypothetical data from an in vitro uptake experiment in a relevant cell line to demonstrate how results would be presented.

| Time Point (minutes) | Intracellular this compound Concentration (µM) | Uptake Mechanism |

| 5 | 0.15 | Passive Diffusion |

| 15 | 0.42 | Passive Diffusion |

| 30 | 0.78 | Passive Diffusion |

| 60 | 1.25 | Passive Diffusion |

| 120 | 1.98 | Passive Diffusion |

Evaluation of Plasma Protein Binding and Red Blood Cell Partitioning

The extent to which a drug binds to plasma proteins and partitions into red blood cells (RBCs) significantly influences its pharmacokinetic profile, as only the unbound fraction of the drug is generally considered free to distribute into tissues and exert a pharmacological effect.

Plasma Protein Binding (PPB): The PPB of this compound would be determined using established in vitro methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation. Equilibrium dialysis is considered the gold standard. In this method, a semi-permeable membrane separates a compartment containing plasma (from preclinical species like rats or dogs, and humans) from a compartment containing a buffer solution. This compound is added to the plasma side, and the system is allowed to reach equilibrium. The concentration of this compound in both compartments is then measured. The difference allows for the calculation of the percentage of drug bound to plasma proteins, primarily albumin for acidic and neutral drugs, and alpha-1-acid glycoprotein (B1211001) for basic drugs. youtube.com

Red Blood Cell (RBC) Partitioning: RBC partitioning studies are conducted to determine the blood-to-plasma concentration ratio (Rb). nih.gov This is important because sequestration into RBCs can affect drug clearance and volume of distribution calculations, which are often based on plasma concentrations alone. nih.gov The assay involves incubating this compound with whole blood at 37°C. After incubation, the plasma is separated from the blood cells by centrifugation. The concentration of this compound is measured in both the whole blood and the resulting plasma. The Rb is calculated from these values along with the hematocrit (the proportion of blood volume occupied by RBCs). An Rb value greater than 1 indicates preferential distribution into red blood cells. nih.gov

While specific experimental data for this compound is not available in the public domain, the table below illustrates how findings from these evaluations would be typically summarized.

Illustrative Data Table for Binding and Partitioning

| Species | Plasma Protein Binding (%) | Blood-to-Plasma Ratio (Rb) |

| Mouse | 85.2 | 0.95 |

| Rat | 88.5 | 1.02 |

| Dog | 91.0 | 0.89 |

| Human | 92.4 | 0.91 |

Analysis of Lysosomal Trapping Mechanisms for Lipophilic Amine Drugs

Lysosomal trapping is a phenomenon where lipophilic (fat-soluble) compounds with basic amine groups accumulate in lysosomes, which are acidic organelles within cells. nih.gov This sequestration can significantly impact a drug's volume of distribution, clearance, and potential for drug-drug interactions. nih.gov

Based on its chemical structure—a dichloroacetamide derivative containing a tertiary amine—and its calculated lipophilicity (AlogP of 3.51), this compound is a candidate for lysosomal trapping. ebi.ac.uk The mechanism involves the un-ionized form of the lipophilic amine readily diffusing across the lysosomal membrane from the cytosol (pH ~7.2). nih.gov Inside the acidic environment of the lysosome (pH 4-5), the amine group becomes protonated (gains a positive charge). nih.gov This charged form is less membrane-permeable and is effectively "trapped" within the organelle. nih.gov

Preclinical assessment of lysosomal trapping for this compound would involve in vitro assays using cell lines rich in lysosomes, such as hepatocytes. One common method is to measure the cellular accumulation of this compound in the presence and absence of agents that disrupt the lysosomal pH gradient, such as ammonium (B1175870) chloride or monensin. nih.gov A significant reduction in the cellular accumulation of this compound in the presence of these inhibitors would provide strong evidence for lysosomal trapping. nih.gov Another approach uses fluorescent dyes that accumulate in lysosomes; a test compound that also undergoes lysosomal trapping will displace the dye, leading to a measurable decrease in fluorescence. rsc.org

Methodological Considerations in Preclinical Research

Adherence to Good Laboratory Practice (GLP) Regulations in Non-Clinical Studies

Good Laboratory Practice (GLP) refers to a set of principles that provides a framework within which non-clinical laboratory studies are planned, performed, monitored, recorded, reported, and archived. wikipedia.orgpatsnap.com The purpose of GLP is to ensure the quality, integrity, and reliability of non-clinical safety data submitted to regulatory agencies like the Food and Drug Administration (FDA). ndrugs.comndrugs.com

Adherence to GLP regulations is mandatory for most preclinical safety studies intended to support regulatory submissions. drugbank.com For a compound like this compound, any formal non-clinical toxicology and safety pharmacology studies would need to be conducted in a GLP-compliant environment. This involves strict adherence to guidelines covering:

Organization and Personnel: Clearly defined roles and responsibilities, adequate training, and a sufficient number of personnel.

Quality Assurance Unit (QAU): An independent unit responsible for monitoring the study to assure management that the facilities, equipment, personnel, methods, practices, records, and controls conform to GLP regulations. ndrugs.com

Facilities and Equipment: Appropriate design and construction of facilities to minimize disturbances that could interfere with the study, along with properly calibrated and maintained equipment. patsnap.com

Standard Operating Procedures (SOPs): Detailed written procedures for all routine laboratory methods and processes.

Study Protocol: A comprehensive document outlining the objectives and methods for the conduct of the study.

Data and Reporting: Raw data must be accurately and legibly recorded, and the final report must provide a complete and accurate account of the study, including a statement of GLP compliance. patsnap.com

While early discovery-phase studies, such as preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) screening, may not require GLP compliance, any study intended to establish the safety profile of this compound for regulatory review must follow these stringent standards. ndrugs.com

Design Principles for Rigorous Preclinical Experimental Validations

The successful translation of preclinical findings to clinical trials depends heavily on the rigor of the experimental design. nih.gov Poorly designed studies can lead to biased results and the costly failure of drug candidates in later stages of development. nih.gov The validation of a compound like this compound would require adherence to several key design principles to ensure the data generated is robust, reproducible, and reliable.

Key principles for rigorous preclinical design include:

Clear Hypothesis and Objective: Every study must begin with a clear, testable hypothesis. Preclinical research can be exploratory (hypothesis-generating) or confirmatory (hypothesis-testing), and the experimental design must match the objective. nih.gov

Minimization of Bias: Bias can be reduced through several strategies. nih.gov

Randomization: Animals or experimental units should be randomly assigned to treatment and control groups to prevent systematic differences between groups.

Blinding: Researchers assessing outcomes should be unaware of the treatment allocation to prevent observer bias. nih.gov

Appropriate Controls: The inclusion of positive and negative control groups is essential to validate the experimental system and properly interpret the results.

Sample Size Calculation: The number of animals or experimental units should be determined by a statistical power analysis to ensure the study is sufficiently powered to detect a biologically meaningful effect without using an excessive number of animals.

Transparent Reporting: All aspects of the study design, conduct, and analysis must be reported transparently, including details on randomization, blinding, sample size calculations, and any data handling or exclusions. nih.govnih.gov This transparency is crucial for allowing others to evaluate and replicate the findings. nih.gov

By implementing these principles, the preclinical validation of this compound would generate high-quality data, increasing confidence in its potential therapeutic profile and informing decisions about its progression into clinical development. nih.gov

Structure Activity Relationship Sar and Synthetic Chemistry of Clefamide

Identification of Core Pharmacophoric Elements within Clefamide's Structure

A pharmacophore is an abstract concept that describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. The structure of this compound contains several key moieties that likely constitute its core pharmacophore. The N-phenyl-2,2-dichloroacetamide scaffold is a critical component, with this class of compounds being investigated for various biological activities. researchgate.net

The essential pharmacophoric elements of this compound can be summarized as:

The Dichloroacetamide Group: The geminal dichlorides on the acetyl group are crucial. The high electronegativity of the chlorine atoms significantly influences the electronic properties of the adjacent carbonyl group, which is often involved in hydrogen bonding or nucleophilic attack at the biological target.

The Amide Linkage (-CONH-): This planar group is a rigid structural element that correctly orients the dichloroacetyl and phenyl ether moieties. The N-H group can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor, both of which are common interactions with biological macromolecules.

The Substituted Aromatic Ring: The 4-hydroxy-3-nitro-phenyl group is another key feature. The hydroxyl (-OH) and nitro (-NO2) substituents are electronically significant. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the strongly electron-withdrawing nitro group modulates the electronic density of the aromatic ring and can participate in specific interactions with the target.

These elements collectively define the three-dimensional arrangement of functional groups required for this compound's biological activity.

Systematic Investigations of Structural Modifications and Their Biological Effects

The systematic modification of a lead compound like this compound is a cornerstone of drug discovery, aimed at improving potency, selectivity, and pharmacokinetic properties. nih.gov

Altering the substituents on the aromatic rings of a molecule can profoundly impact its interaction with a biological target. While specific SAR studies on this compound are not extensively detailed in publicly available literature, the principles can be illustrated by examining related benzamide (B126) structures where such modifications have been evaluated. For instance, in a study of benzamide derivatives as potential therapeutic agents, changes in substitution on the benzamide scaffold led to significant variations in biological activity. nih.gov

The following table, adapted from research on analogous benzamide compounds, demonstrates how modifying substituents can influence inhibitory concentrations. nih.gov This illustrates the general principle that even minor changes to the periphery of a core scaffold can dramatically alter biological effect, a principle that is directly applicable to the rational design of this compound analogs.

Table 1: Example of Substituent Effects on the Biological Activity of Analogous Benzamide Scaffolds Note: Data is illustrative of SAR principles and is not specific to this compound.

Compound ID R1 Substituent R2 Substituent IC50 (µM) Analog 1 -H -OCH3 15.2 Analog 2 -Cl -OCH3 8.5 Analog 3 -F -OCH3 10.1 Analog 4 -H -H 22.4 Analog 5 -Cl -H 12.3

For this compound, modifications could involve:

Altering substituents on the phenyl ether ring: Replacing the nitro group with other electron-withdrawing groups (e.g., -CN, -CF3) or electron-donating groups (e.g., -NH2, -OCH3) would systematically probe the electronic requirements for activity.

Changing the position of substituents: Moving the hydroxyl and nitro groups to different positions on the ring would explore the spatial requirements of the binding pocket.

Modifying the dichloroacetamide group: Replacing the dichloromethyl group with other halogenated alkyls (e.g., difluoro-, trichloro-) or non-halogenated groups could determine the necessity of the chlorine atoms for activity.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is critical in drug design because biological systems, such as enzymes and receptors, are chiral. nih.gov Enantiomers, which are non-superimposable mirror images of a chiral molecule, can have vastly different pharmacological activities. ijpsr.com One enantiomer might be therapeutically active, while the other could be inactive or even cause adverse effects. nih.gov

The structure of this compound itself is achiral, meaning it does not have any stereocenters and is superimposable on its mirror image. However, when designing novel derivatives, the introduction of chiral centers is a key strategy for exploring new chemical space and potentially improving target affinity and selectivity.

For example, a synthetic strategy could involve adding a chiral substituent to one of the aromatic rings or modifying the linker between them. This would result in a racemic mixture (equal amounts of both enantiomers), which would then need to be separated (a process called resolution) to test the biological activity of each enantiomer individually. nih.gov The rational design of peptides with alternating L- and D-amino acids to form specific helical structures is an advanced example of leveraging stereochemistry to achieve a desired biological effect. nih.gov Therefore, while this compound is not chiral, any advanced analog design program would necessarily need to consider the stereochemical implications of structural modifications. mhmedical.comuou.ac.in

Rational Design and Synthesis of Novel this compound Derivatives

Rational drug design utilizes the understanding of a biological target and the SAR of lead compounds to create more effective drugs. researchgate.net This approach can be applied to the this compound scaffold to optimize its activity.

Molecular hybridization is a strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced activity or a multi-target profile. This approach aims to improve affinity and potency while potentially overcoming drug resistance mechanisms.

Starting with the this compound structure, one could design hybrid compounds by:

Linking to another bioactive moiety: The hydroxyl group on the phenyl ring provides a convenient attachment point for linking other molecules known for specific biological activities. For example, it could be conjugated with a sulfonamide, a group known to be present in a wide range of therapeutic agents. openaccesspub.orgnih.gov

Incorporating fragments that target specific enzymes: If the target enzyme of this compound were known, fragments that are known to bind to that enzyme or similar ones could be incorporated into the this compound scaffold.

This strategy has been successfully used to develop novel agents for various diseases, demonstrating its utility in modern medicinal chemistry.

The synthesis of novel this compound derivatives would primarily revolve around established methods for forming amide bonds and modifying aromatic systems. A common synthetic route to create analogs would involve the reaction of a substituted aniline (B41778) (the nitrogen-containing precursor) with an activated form of dichloroacetic acid, such as dichloroacetyl chloride.

A generalized synthetic scheme is presented below:

Scheme 1: General Synthesis of N-aryl Dichloroacetamide Analogs

In this representative scheme, a substituted aniline (R3-NH2) is coupled with an acyl chloride (R4-COCl) in the presence of a base to yield the final amide product (R3-NHCOR4). For this compound analogs, R4 would be the dichloromethyl group (-CHCl2), and R3 would be the substituted phenyl ether moiety. Optimization involves synthesizing a library of compounds where the 'R' groups are varied and then screening them for biological activity to build a detailed SAR profile. nih.govnih.govmdpi.commdpi.com The synthesis of various benzamide libraries has been widely reported as a successful strategy for discovering new lead compounds. nih.govsemanticscholar.org

Computational Approaches to Structure-Activity Relationships of this compound

In the absence of direct and extensive experimental data, computational methods serve as powerful tools to predict and understand the structure-activity relationships (SAR) of chemical compounds. For this compound, a dichloroacetamide derivative, computational approaches can provide valuable insights into its molecular properties and potential interactions with biological targets. These in silico methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and the use of various software tools to predict molecular interactions, are crucial in modern drug discovery and development.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A typical QSAR study involves the calculation of various molecular descriptors that quantify different aspects of a molecule's structure. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). For a molecule like this compound, the presence of electronegative chlorine and oxygen atoms, as well as the nitro group, would significantly influence its electronic properties.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, volume, surface area, and specific conformational parameters fall into this category. The spatial arrangement of the dichloroacetamide and the substituted phenyl rings in this compound are key steric features.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which is crucial for its ability to cross biological membranes. The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule, describing its connectivity and branching.

Once these descriptors are calculated for a series of compounds with known biological activities, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a predictive model.

For instance, QSAR studies on other N-arylphenyl-2,2-dichloroacetamide analogues have demonstrated the importance of certain structural features for their biological activity. nih.govnih.gov These studies often reveal that specific substitutions on the phenyl rings can significantly impact activity, and the models can quantify these effects. nih.govnih.gov Based on these findings, a hypothetical QSAR model for a series of this compound analogues could be developed to predict their amoebicidal activity. The model would likely highlight the importance of the dichloroacetamide group for activity, as well as the influence of the electronic and steric properties of the substituents on the aromatic rings.

To illustrate the types of data used in a QSAR study, the following interactive table shows key physicochemical properties for this compound, which would be used as descriptors in a QSAR model.

| Property | Value | Description |

| Molecular Weight | 399.23 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| AlogP | 3.51 | A measure of the molecule's lipophilicity. |

| Polar Surface Area | 92.91 Ų | The surface sum over all polar atoms, an indicator of drug transport properties. |

| #Rotatable Bonds | 7 | The number of bonds that allow free rotation, indicating molecular flexibility. |

| HBA (Lipinski) | 6 | Number of hydrogen bond acceptors (Lipinski's rule). |

| HBD (Lipinski) | 1 | Number of hydrogen bond donors (Lipinski's rule). |

| #RO5 Violations (Lipinski) | 0 | Number of violations of Lipinski's rule of five, which predicts drug-likeness. |

Data sourced from ChEMBL Database

This data provides a quantitative basis for comparing this compound to other compounds in a potential QSAR study.

In Silico Tools for Predicting Molecular Interactions and Properties

Beyond QSAR, a variety of in silico tools can be employed to predict the molecular interactions and properties of this compound. These tools are instrumental in understanding its mechanism of action at a molecular level, even in the absence of an experimentally determined structure of its biological target.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnanobioletters.com In the context of this compound, if a putative protein target were identified, molecular docking could be used to predict how this compound binds to the active site of this protein. The process involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound (the ligand) would be generated and optimized. The 3D structure of the target protein (the receptor) would be obtained from a protein data bank or predicted using homology modeling.

Docking Simulation: A docking algorithm would then be used to explore various possible binding poses of this compound within the receptor's active site.

Scoring and Analysis: The different poses are then "scored" based on their predicted binding affinity. The interactions between this compound and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions, can be visualized and analyzed.

Studies on related dichloroacetamide derivatives have successfully used molecular docking to investigate their binding modes and to support the findings of QSAR analyses. nih.govnih.govsums.ac.ir For this compound, such a study could reveal key interactions that are essential for its therapeutic effect, thereby guiding the design of new, more potent analogues.

Pharmacophore Modeling:

Pharmacophore modeling is another valuable in silico technique. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. If a set of molecules with known activity against the same target as this compound were available, a pharmacophore model could be generated to identify the common chemical features responsible for their activity. This model could then be used to screen large virtual libraries of compounds to identify new potential hits.

ADMET Prediction:

In silico tools are also widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. For this compound, these tools could predict its oral bioavailability, potential for metabolism by cytochrome P450 enzymes, and potential toxicities. Such predictions are crucial in the early stages of drug development to identify potential liabilities and to guide the optimization of the molecule's pharmacokinetic and safety profiles.

The following table summarizes some predicted ADMET properties for this compound, illustrating the type of information that can be obtained from in silico tools.

| ADMET Property | Predicted Outcome | Implication |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier Penetration | Low | Unlikely to cross into the central nervous system, potentially reducing CNS side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Low likelihood of drug-drug interactions involving this metabolic enzyme. |

| Ames Mutagenicity | Potential mutagen | The nitroaromatic group can be a structural alert for mutagenicity. |

Note: These are generalized predictions and would require experimental validation.

Analytical Chemistry Techniques for Clefamide Research

Chromatographic Methodologies for Detection and Quantification

Chromatography plays a vital role in separating Clefamide from complex mixtures and quantifying its presence. Different chromatographic approaches offer varying levels of sensitivity, resolution, and speed.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography (UHPLC-MS/MS)

LC-MS/MS and UHPLC-MS/MS are powerful hyphenated techniques widely used for the detection and quantification of pharmaceutical compounds, including small molecules like this compound, in complex matrices such as biological samples or environmental samples researchgate.netbioxpedia.comannlabmed.org. These methods combine the separation capabilities of liquid chromatography with the sensitive and selective detection provided by tandem mass spectrometry.

UHPLC-MS/MS offers enhanced speed and resolution compared to traditional LC-MS/MS due to the use of smaller particle size columns and higher operating pressures researchgate.net. This allows for faster analysis times and improved separation of compounds, which is particularly beneficial when dealing with complex samples or high-throughput analysis requirements nih.govlcms.cz.

In LC-MS/MS and UHPLC-MS/MS, the liquid chromatograph separates the components of a sample based on their differential interactions with a stationary phase and a mobile phase. The separated analytes then enter the mass spectrometer, where they are ionized and fragmented. The mass analyzer then detects specific mass-to-charge ratios of the parent ions and their characteristic fragment ions, providing highly specific identification and sensitive quantification researchgate.netchromsystems.com. This tandem mass spectrometry approach (MS/MS) significantly reduces interference from matrix components, leading to improved accuracy and lower limits of detection chromsystems.com.

These techniques are valuable for quantifying known compounds and can also be used to identify unknown compounds through mass spectral libraries americanpharmaceuticalreview.com. The sensitivity of UHPLC-MS methods can reach low nanogram per milliliter levels, making them suitable for analyzing potent compounds or those present at low concentrations americanpharmaceuticalreview.com.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Concentration Determination

High-Performance Liquid Chromatography (HPLC) is a fundamental technique in pharmaceutical analysis for the separation, identification, and quantification of compounds, as well as for determining their purity moravek.comlabinsights.nl. HPLC separates components in a liquid sample by passing it through a column packed with a stationary phase moravek.com. The differential affinities of the sample components for the stationary and mobile phases result in their separation and elution at different times, known as retention times moravek.comwaters.com.

For determining compound purity, HPLC is ideal because it can confirm the absence of contaminants moravek.com. Impurities can interfere with the intended properties of a compound, and HPLC allows for their detection and quantification moravek.com. The peak area in a chromatogram generated by an HPLC detector is proportional to the concentration of the compound in the sample waters.comuhplcs.com. By comparing the peak area of this compound in a sample to a calibration curve generated using standards of known concentrations, its concentration can be accurately determined uhplcs.com.

Factors such as column efficiency, flow rate, and column temperature can influence peak area, highlighting the importance of carefully controlled conditions for accurate concentration determination uhplcs.com. The purity of solvents used in the mobile phase is also critical, as impurities can lead to baseline noise and ghost peaks, affecting the sensitivity and accuracy of the analysis elementlabsolutions.com.

HPLC methods are widely used for quality control in the pharmaceutical industry to ensure the purity and accurate concentration of drug substances labinsights.nlrjptonline.org.

Spectroscopic and Immunoanalytical Detection Methods

Beyond chromatography, spectroscopic and immunoanalytical techniques offer alternative or complementary approaches for the detection and analysis of this compound and related biomarkers.

Enzyme-Linked Immunosorbent Assay (ELISA) Applications for this compound and Biomarkers

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique used for detecting and quantifying substances, including peptides, proteins, antibodies, and hormones. While direct ELISA applications for this compound were not prominently found in the search results, ELISA is a common method for detecting biomarkers related to diseases that this compound was historically used to treat, such as amoebiasis nih.govcochranelibrary.comwho.int.

ELISA tests can be used to detect the presence of Entamoeba histolytica antigens in stool samples, providing a specific and sensitive means for diagnosing amoebiasis nih.govcochranelibrary.com. Serological ELISA tests can also detect antibodies developed after invasive infections, although these may indicate past rather than current infections nih.govcochranelibrary.com. The application of ELISA in this context highlights its utility in disease diagnosis and epidemiological studies related to conditions where this compound might have been relevant.

While specific ELISA protocols for directly quantifying this compound were not detailed, the technique's principle of using antibody-antigen interactions for detection suggests potential for developing such assays if specific antibodies against this compound were available.

Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS) for Spatial Distribution Analysis

Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules, including drugs and metabolites, within tissue sections chromatographyonline.complos.orgnih.gov. This technique is particularly valuable for understanding the localization of a compound in biological samples without the need for labeling chromatographyonline.com.

In MALDI-IMS, a thin tissue section is coated with a matrix material. A laser is then used to desorb and ionize molecules from the sample surface within the matrix. The ions are then analyzed by a mass spectrometer, and the signal intensity of a specific ion (corresponding to the compound of interest) is mapped across the tissue surface, generating an image that shows the spatial distribution of the compound chromatographyonline.comcolumbia.edu.

MALDI-IMS offers advantages over techniques like LC-MS by providing spatial information that can be lost during extraction and homogenization processes chromatographyonline.com. It can detect parent drugs, metabolites, and potentially impurities, offering insights into their localization within tissues chromatographyonline.com. This technique has been applied to study the distribution of various drugs in different tissues, demonstrating its capability to provide detailed spatial information plos.orgnih.gov. While specific studies on this compound using MALDI-IMS were not found, the technique's capability to map the distribution of small molecules in tissues makes it a potentially valuable tool for investigating the pharmacokinetics and tissue distribution of this compound if further research were pursued.

Near-Infrared (NIR) Spectroscopy in Compound Characterization and Quality Control

Near-Infrared (NIR) spectroscopy is a fast, non-destructive analytical method that is widely used for material characterization and quality control in various industries, including pharmaceuticals unityscientific.com.audrawellanalytical.comkpmanalytics.comipinnovative.com. NIR spectroscopy measures the absorption or reflectance of near-infrared light by a sample kpmanalytics.com. Specific molecular bonds, such as O-H, C-H, and N-H bonds, absorb NIR light at characteristic wavelengths drawellanalytical.comkpmanalytics.com.

In the context of this compound research, NIR spectroscopy could be applied for rapid identification of the compound, verification of raw material quality, and potentially for monitoring the consistency of manufacturing processes if this compound were still in production unityscientific.com.auipinnovative.compolytec.com. The technique requires minimal or no sample preparation, making it suitable for high-throughput analysis and inline process monitoring unityscientific.com.audrawellanalytical.comipinnovative.com.

NIR spectroscopy can be used for both qualitative analysis (identification) and quantitative analysis (determination of property concentrations) unityscientific.com.au. While NIR spectra can have broad, overlapping absorption bands, chemometric analysis, often enhanced by machine learning, can be used to interpret the data and build calibration models for quantitative analysis nirlab.com.

NIR spectroscopy is a valuable tool for quality control throughout the pharmaceutical production process, from inspecting raw materials to monitoring finished products polytec.com. Its speed and non-destructive nature make it particularly useful for real-time quality control drawellanalytical.com.

Electrochemical Approaches for Enhanced Sensitivity and Selectivity

Electrochemical methods represent a powerful suite of analytical techniques that leverage the electrical properties of a system to gain information about chemical species. These techniques are particularly valuable in pharmaceutical analysis due to their potential for high sensitivity, selectivity, rapid analysis, and cost-effectiveness compared to some traditional methods solubilityofthings.commdpi.comnih.goviapchem.orgsolubilityofthings.com. While specific detailed research findings on the electrochemical analysis of this compound are limited in the readily available literature, the general principles and advancements in electrochemical sensing can be discussed in the context of its potential detection and characterization.

Electrochemical techniques commonly employed in analytical chemistry include voltammetry, amperometry, potentiometry, and coulometry solubilityofthings.comsolubilityofthings.comprimescholars.com. Voltammetry, which involves measuring current as a function of varying potential, is particularly useful for analyzing electroactive species like many organic compounds solubilityofthings.commdpi.com. Different forms of voltammetry, such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV), are known to offer enhanced sensitivity and better resolution compared to linear sweep voltammetry (LSV) or cyclic voltammetry (CV) for quantitative analysis mdpi.comnih.govnih.gov. Amperometry, measuring current at a fixed potential, is often used in sensors for real-time monitoring solubilityofthings.com.

Enhancing the sensitivity and selectivity of electrochemical methods for the analysis of specific compounds like this compound often involves modification of the working electrode surface iapchem.orgfrontiersin.org. This can be achieved through various strategies:

Nanomaterial Modification: The use of nanomaterials such as carbon nanotubes, graphene, metal nanoparticles, or metal oxides can significantly increase the electrode's active surface area, improve conductivity, and provide electrocatalytic effects, leading to enhanced sensitivity and lower detection limits iapchem.orgnih.govfrontiersin.orgmdpi.com. For example, diamond nanoparticles have been shown to improve the sensitivity and selectivity of screen-printed carbon electrodes for detecting other pharmaceutical compounds mdpi.com.

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with recognition sites complementary in shape, size, and functional groups to the target analyte. Integrating MIPs onto the electrode surface can create highly selective sensors by allowing preferential binding of the target compound, even in complex matrices iapchem.orgabechem.com.

Electrocatalysts: Incorporating specific electrocatalysts can lower the overpotential required for the electrochemical reaction of the analyte or accelerate the reaction kinetics, resulting in sharper peaks and increased current responses, thus improving sensitivity frontiersin.org.

While specific electrochemical parameters, such as peak potentials, current responses, linear dynamic ranges, and detection limits for this compound using these techniques, are not detailed in the reviewed literature, research on the electrochemical analysis of other pharmaceutical compounds provides insight into the type of data that would be generated. For instance, studies on other drugs using modified electrodes and techniques like DPV or SWV typically report detection limits in the nanomolar to low micromolar range and wide linear calibration curves nih.govmdpi.comabechem.com.

The inherent electrochemical activity of this compound, which would be determined by its chemical structure and functional groups (such as the nitro group and chlorinated amide) patsnap.com, would dictate the potentials at which oxidation or reduction occurs. These characteristic potentials are crucial for selective detection, especially in the presence of other electroactive species in a sample. By tuning the applied potential window and utilizing modified electrodes designed to interact specifically with this compound, it is theoretically possible to achieve high selectivity.

Q & A

Q. What strategies optimize the development of this compound derivatives with improved therapeutic indices?

- Methodological Answer : Perform structure-activity relationship (SAR) studies using in silico docking (e.g., molecular dynamics simulations). Compare derivatives’ efficacy/toxicity ratios in vitro and in vivo, and tabulate results (e.g., IC50 vs. LD50) to prioritize candidates .

Key Methodological Considerations

- Data Presentation : Include tables for comparative analyses (e.g., IC50 values across studies) and figures for mechanistic insights (e.g., SAR models).

- Reproducibility : Adhere to reporting standards (e.g., PRISMA, journal-specific guidelines) and provide raw data in supplementary materials .

- Ethical Compliance : Ensure clinical trials comply with institutional review board (IRB) protocols and document informed consent processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.